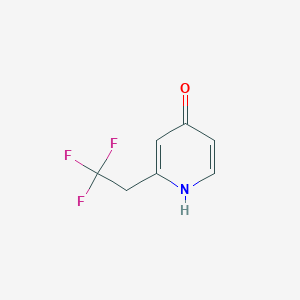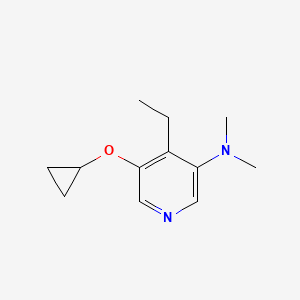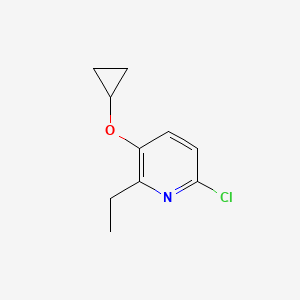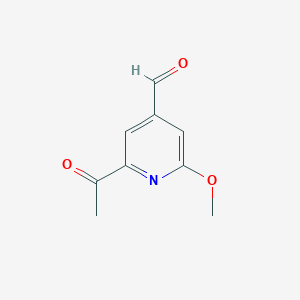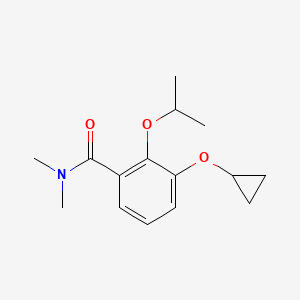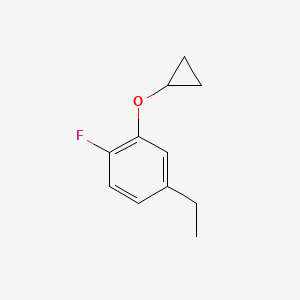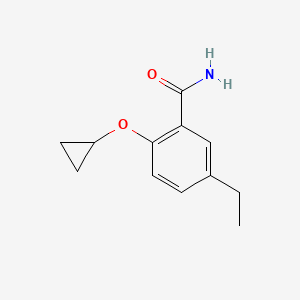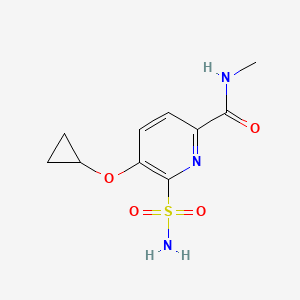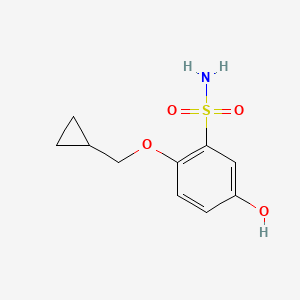
2-(Cyclopropylmethoxy)-5-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)-5-hydroxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a cyclopropylmethoxy group attached to a benzene ring, which is further substituted with a hydroxy group and a sulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-hydroxybenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 2-(Cyclopropylmethoxy)phenol. This intermediate is then subjected to sulfonation to introduce the sulfonamide group.
-
Preparation of 2-(Cyclopropylmethoxy)phenol
Starting Material: Cyclopropylmethanol and phenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide and a catalyst like potassium carbonate. The reaction mixture is heated to reflux to facilitate the formation of the ether linkage.
-
Sulfonation
Starting Material: 2-(Cyclopropylmethoxy)phenol.
Reaction Conditions: The sulfonation reaction is typically carried out using chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The reaction mixture is cooled to maintain a low temperature and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethoxy)-5-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: The reaction is typically carried out in an aqueous or organic solvent under controlled temperature conditions.
Products: Oxidation of the hydroxy group can lead to the formation of a quinone derivative.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is performed in an inert atmosphere to prevent oxidation.
Products: Reduction of the sulfonamide group can yield the corresponding amine.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: The reaction is carried out in the presence of a base to facilitate nucleophilic attack.
Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Cyclopropylmethoxy)-5-hydroxybenzenesulfonamide has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
- Evaluated for its efficacy in treating certain medical conditions.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the sulfonamide group allows it to mimic the structure of natural substrates, leading to competitive inhibition.
Comparaison Avec Des Composés Similaires
2-(Cyclopropylmethoxy)-5-hydroxybenzenesulfonamide can be compared with other sulfonamide derivatives:
-
2-(Cyclopropylmethoxy)benzenesulfonamide
- Lacks the hydroxy group, which may affect its biological activity and solubility.
-
5-Hydroxy-2-methoxybenzenesulfonamide
- Contains a methoxy group instead of a cyclopropylmethoxy group, leading to differences in steric and electronic properties.
-
2-(Cyclopropylmethoxy)-4-hydroxybenzenesulfonamide
- The position of the hydroxy group is different, which can influence its reactivity and interactions with molecular targets.
The unique combination of the cyclopropylmethoxy and hydroxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H13NO4S |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxy)-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C10H13NO4S/c11-16(13,14)10-5-8(12)3-4-9(10)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H2,11,13,14) |
Clé InChI |
DYBNJMYNEVCIQA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(C=C(C=C2)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




